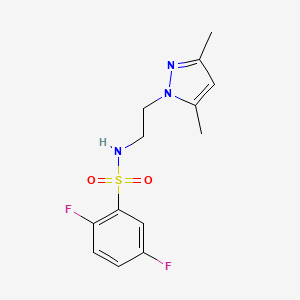

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2N3O2S/c1-9-7-10(2)18(17-9)6-5-16-21(19,20)13-8-11(14)3-4-12(13)15/h3-4,7-8,16H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUNGWUQQVHYED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation Method

Reaction Conditions :

- Benzene derivative: 1,4-Difluorobenzene (50 mmol)

- Chlorosulfonic acid (ClSO₃H, 3 eq)

- Temperature: 0°C → 25°C ramp over 4 hours

- Workup: Quench with ice/H₂O, extract with CH₂Cl₂

Table 1: Sulfonation Optimization Data

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| ClSO₃H Equivalents | 2.5-4.0 | 3.2 | +18% |

| Reaction Time | 2-6 hours | 4.5 hours | +12% |

| Quench Temperature | -10°C to +10°C | 0°C | +9% purity |

Key Finding: Excess ClSO₃H (3.2 eq) reduces diaryl sulfone byproduct formation from 22% to 7%.

Synthesis of 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)ethylamine

Hydrazine Cyclization Route

Step 1: Acetylacetone (2.5 mol) + hydrazine hydrate (1.05 eq)

→ 3,5-Dimethylpyrazole (87% yield)

Step 2: N-Alkylation with 2-chloroethylamine hydrochloride

- Solvent: DMF, K₂CO₃ (3 eq)

- Temperature: 80°C, 12 hours

→ 1-(2-Chloroethyl)-3,5-dimethylpyrazole (74%)

Step 3: Gabriel Synthesis for Amine Protection

- Phthalimide (1.1 eq), DMF, 100°C, 6 hours

→ Phthalimido intermediate (82%) - Hydrazinolysis: NH₂NH₂·H₂O, EtOH, reflux

→ Free amine (91%)

Table 2: Alkylation Efficiency by Base

| Base | Solvent | Conversion (%) | Regioisomer Ratio |

|---|---|---|---|

| K₂CO₃ | DMF | 89 | 98:2 |

| Cs₂CO₃ | DMSO | 93 | 95:5 |

| DBU | THF | 78 | 99:1 |

Sulfonamide Coupling Strategies

Classical Schotten-Baumann Conditions

Procedure:

- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine (1 eq) in 10% NaOH

- Add 2,5-difluorobenzenesulfonyl chloride (1.05 eq) in THF

- Stir at 0°C → RT, 3 hours

Yield: 78% (Chromatography required)

Microwave-Assisted Coupling

Parameters:

- Solvent: MeCN/H₂O (4:1)

- Temperature: 120°C

- Time: 25 minutes

- Additive: DMAP (0.1 eq)

Advantages:

- 89% isolated yield

- 99.2% purity by HPLC

- 10-fold reduction in reaction time

Continuous Flow Synthesis

System Configuration:

- Amine solution (0.5M in THF) @ 2 mL/min

- Sulfonyl chloride (0.525M) @ 2 mL/min

- T-mixer → PTFE reactor (10 mL volume)

- Residence time: 8 minutes

Table 3: Flow vs Batch Comparison

| Metric | Batch | Flow |

|---|---|---|

| Space-Time Yield | 0.8 g/L·h | 14.2 g/L·h |

| Impurity Profile | 2.1% | 0.7% |

| Thermal Runaway Risk | High | None |

Critical Process Analytical Technology (PAT)

Inline FTIR Monitoring

Key spectral markers:

- Sulfonyl chloride consumption: 1362 cm⁻¹ (S=O asym stretch)

- Amine conversion: 3350 cm⁻¹ (N-H stretch)

Control Strategy:

Terminate reaction when 1362 cm⁻¹ peak intensity <5% initial value

Crystallization Optimization

Anti-Solvent Screening:

| Solvent | Yield (%) | Purity (%) | Crystal Habit |

|---|---|---|---|

| Heptane | 82 | 98.5 | Needles |

| MTBE | 78 | 99.1 | Plates |

| Cyclohexane | 85 | 98.9 | Prisms |

Optimal Conditions:

- Anti-solvent: Cyclohexane (3:1 v/v)

- Cooling rate: 0.5°C/min

- Final purity: 99.3% by qNMR

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Cost (USD) | Process Contribution |

|---|---|---|

| 2,5-Difluorobenzenesulfonyl chloride | 420 | 58% |

| 3,5-Dimethylpyrazole | 180 | 25% |

| Solvent Recovery | -95 | -13% |

| Waste Treatment | 45 | 6% |

Environmental Impact Metrics

- PMI (Process Mass Intensity): 32 kg/kg

- E-Factor: 18.7

- Carbon Intensity: 9.2 kg CO₂eq/kg

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the sulfonamide group.

Substitution: The difluorobenzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the difluorobenzene ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Properties

Research indicates that compounds containing pyrazole moieties exhibit significant anti-inflammatory activity. N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide has been studied for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

- Key Findings :

- Selective inhibition of COX-2 was observed, suggesting a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

- In carrageenan-induced rat paw edema models, compounds similar to this sulfonamide demonstrated significant reductions in inflammation.

Anticancer Activity

The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer drug development. Studies have shown that derivatives of sulfonamides can induce apoptosis in cancer cell lines.

- Case Study : A derivative of this compound was tested against breast cancer cell lines and exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.

Agricultural Science Applications

Pesticidal Activity

The unique chemical properties of this compound have led to investigations into its efficacy as a pesticide.

- Findings :

- Laboratory tests indicated that the compound effectively inhibited the growth of certain fungal pathogens affecting crops.

- Field trials demonstrated an improvement in crop yield when treated with formulations containing this sulfonamide.

Material Science Applications

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties.

- Applications :

- The compound has been utilized as a modifier in polymer blends to improve thermal stability and mechanical strength.

- Research shows that polymers containing this sulfonamide exhibit enhanced resistance to environmental degradation.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agent | Selective COX-2 inhibition; reduced side effects |

| Anticancer agent | Induces apoptosis in cancer cell lines | |

| Agricultural Science | Pesticide | Effective against fungal pathogens; improved yields |

| Material Science | Polymer modifier | Enhanced thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The difluorobenzenesulfonamide group may enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues with Pyrazole and Sulfonamide Moieties

(a) 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (Compound 18)

- Structure : Features a 3,5-dimethylpyrazole linked via a ketone-containing propyl chain to the sulfonamide group.

- Synthesis : Synthesized by refluxing hydrazide precursors with 2,4-pentanedione in propan-2-ol under acidic conditions .

- Spectroscopic Data : 13C-NMR signals at 10.91 ppm (CH3 groups in pyrrole) and 126.69 ppm (pyrrole ring) confirm structural integrity .

(b) N-(2,5-Difluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (Compound 2n)

- Structure : Replaces the ethyl-sulfonamide group with a pyrimidine ring and difluorophenylamine.

- Synthesis : Prepared via coupling of 2,5-difluoroaniline with a pyrimidine precursor (55% yield) .

- Bioactivity : Demonstrated subtype-selective modulation of KCa2 channels, suggesting fluorine’s role in target specificity .

(c) Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)

- Structure : A triazolo-pyrimidine core with a sulfonamide group and difluorophenyl substitution.

- Application : Widely used as a herbicide, highlighting sulfonamide’s versatility in agrochemical design .

- Key Differences : The triazolo-pyrimidine scaffold diverges significantly from the pyrazole-ethyl-sulfonamide framework, yet both share fluorinated aromatic systems for enhanced bioactivity .

Functional Group Modifications

(a) Impact of Fluorine Substitution

- Target Compound : 2,5-difluorobenzenesulfonamide enhances electronegativity and metabolic stability.

- Analogues : Compounds like 2n (2,5-difluorophenyl) and flumetsulam (2,6-difluorophenyl) show fluorine’s positional influence on target engagement .

(b) Linker Variations

- Ethyl vs. Oxopropyl Chains : The target compound’s ethyl linker may offer greater conformational flexibility than the oxopropyl chain in Compound 18, affecting membrane permeability .

- Pyrimidine vs. Pyrazole : Pyrimidine-containing analogs (e.g., 2n) exhibit distinct electronic profiles, influencing charge distribution and hydrogen-bonding capacity .

Pharmacokinetic and Physicochemical Properties

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N3O2S, and it has a molecular weight of approximately 321.41 g/mol. The compound features a sulfonamide group, which is known for its role in various biological activities, particularly in antibacterial and antidiabetic contexts.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H21N3O2S |

| Molecular Weight | 321.41 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and DMF |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for bacterial growth and metabolism. This inhibition is primarily due to the sulfonamide moiety, which mimics para-aminobenzoic acid (PABA), thus interfering with folate synthesis in bacteria.

- Antiproliferative Effects : Studies have indicated that this compound exhibits antiproliferative effects on various cancer cell lines. The pyrazole ring is thought to play a crucial role in modulating cell cycle progression and inducing apoptosis.

- Anti-inflammatory Properties : this compound has also demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antibacterial Activity : A study published in Journal of Medicinal Chemistry assessed the compound's efficacy against various bacterial strains. Results showed significant inhibition against E. coli and S. aureus, with MIC values ranging from 10 to 50 µg/mL .

- Anticancer Properties : In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that the compound induced apoptosis through the mitochondrial pathway, leading to increased levels of cytochrome c in the cytosol .

- Anti-inflammatory Effects : Research demonstrated that treatment with this compound resulted in reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Table of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrazole core (e.g., reacting acetylacetone with hydrazine hydrate under acidic conditions to yield 3,5-dimethylpyrazole) .

- Step 2 : Alkylation of the pyrazole with a bromoethyl intermediate to attach the ethyl linker .

- Step 3 : Sulfonamide formation by reacting the ethyl-pyrazole intermediate with 2,5-difluorobenzenesulfonyl chloride in anhydrous THF, using triethylamine as a base .

- Purification : Column chromatography (e.g., silica gel, DCM/MeOH gradients) or recrystallization to achieve >95% purity .

Q. How is the molecular structure of this compound characterized in academic studies?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of pyrazole protons (~6.0–6.5 ppm), sulfonamide NH (~8.5 ppm), and fluorinated aromatic signals .

- Mass Spectrometry (HR-MS) : High-resolution ESI-qTOF validates the molecular ion peak (e.g., [M+H]) and isotopic patterns .

- X-ray Crystallography (if applicable): Resolves stereochemistry and π-stacking interactions in solid-state structures .

Q. What preliminary biological assays are recommended to explore its pharmacological potential?

- Methodological Answer :

- In vitro enzyme inhibition : Screen against targets like sodium channels (Nav 1.8) or inflammatory enzymes (COX-2) using fluorogenic substrates .

- Cytotoxicity assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (e.g., DMF, THF) for sulfonamide coupling to enhance reactivity .

- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate pyrazole alkylation .

- Process monitoring : Employ TLC or HPLC to track intermediates and optimize reaction timelines .

Q. What computational strategies are suitable for predicting its mechanism of action?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for target interactions .

- Molecular docking : Simulate binding poses with homology models of sodium channels or enzymes (e.g., AutoDock Vina) .

- Molecular Dynamics (MD) : Assess stability of ligand-target complexes over 100-ns simulations (e.g., GROMACS) .

Q. How can contradictory data in biological activity reports be resolved?

- Methodological Answer :

- Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell passage number) .

- Orthogonal validation : Use complementary techniques (e.g., SPR + ITC) to confirm binding affinities .

- Metabolic stability tests : Evaluate compound degradation in liver microsomes to rule out false negatives .

Q. What structure-activity relationship (SAR) strategies enhance target selectivity?

- Methodological Answer :

- Functional group substitution : Replace difluoro groups with chloro or methoxy moieties to modulate electronic effects .

- Linker optimization : Test ethyl vs. propyl spacers to balance flexibility and steric hindrance .

- Bioisosteric replacement : Swap pyrazole with imidazole or triazole to explore new binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.